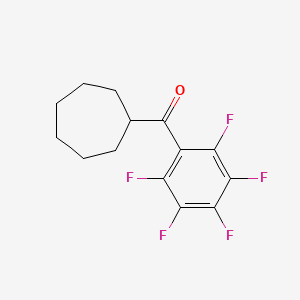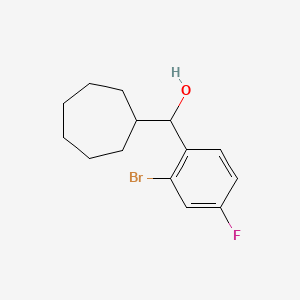
Cycloheptyl (3-bromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl (3-bromophenyl)methanol is an organic compound with the molecular formula C14H19BrO. It features a cycloheptyl group attached to a (3-bromophenyl)methanol moiety. This compound is notable for its unique structure, which includes a seven-membered cycloheptyl ring and a brominated aromatic ring, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl (3-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with 3-bromobenzaldehyde, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as the preparation of cycloheptylmagnesium bromide, its reaction with 3-bromobenzaldehyde, and subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (3-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Cycloheptyl (3-bromophenyl)ketone.
Reduction: Cycloheptyl (3-phenyl)methanol.
Substitution: Cycloheptyl (3-aminophenyl)methanol or cycloheptyl (3-thiolphenyl)methanol.
Scientific Research Applications
Cycloheptyl (3-bromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cycloheptyl (3-bromophenyl)methanol exerts its effects depends on the specific context of its use. In chemical reactions, the presence of the bromine atom and the hydroxyl group allows for a variety of transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and cycloheptyl moieties.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl (3-chlorophenyl)methanol
- Cycloheptyl (3-fluorophenyl)methanol
- Cycloheptyl (3-iodophenyl)methanol
Uniqueness
Cycloheptyl (3-bromophenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the combination of the cycloheptyl ring and the brominated aromatic ring provides distinct steric and electronic properties that can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(3-bromophenyl)-cycloheptylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11,14,16H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNBAWOLJFQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(4-Bromo-3-methylphenyl)ethyl]hydrazine](/img/structure/B7977483.png)





